1-Benzyl-3-(2-bromoethyl)azetidine
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Overview
Description
1-Benzyl-3-(2-bromoethyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles like aziridines . This compound features a benzyl group and a bromoethyl group attached to the azetidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromoethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods typically require mild reaction conditions and can be performed efficiently in an alkaline aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and efficient cyclocondensation techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-bromoethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Scientific Research Applications
1-Benzyl-3-(2-bromoethyl)azetidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-bromoethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures . The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with various biological and chemical systems .
Comparison with Similar Compounds
Azetidine: The parent compound, featuring a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different stability.
Uniqueness: 1-Benzyl-3-(2-bromoethyl)azetidine stands out due to its unique combination of a benzyl group and a bromoethyl group attached to the azetidine ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C12H16BrN |
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Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-benzyl-3-(2-bromoethyl)azetidine |
InChI |
InChI=1S/C12H16BrN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
GQPNWZOZUFOOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CCBr |
Origin of Product |
United States |
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